Butanoic acid, 3-mercapto-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-sulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-3(7)2-4(5)6/h3,7H,2H2,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPNXPWEGVCPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949348 | |
| Record name | 3-Sulfanylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26473-49-4 | |
| Record name | 3-Sulfanylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Mercaptobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Butanoic Acid, 3 Mercapto
Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org Addition reactions, such as the Michael addition, are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. rsc.org
Utilization of Renewable Feedstocks
A key aspect of green chemistry is the shift from petrochemical-based starting materials to renewable feedstocks derived from biomass. rsc.orgd-nb.info The starting materials for the synthesis of 3-mercaptobutanoic acid can potentially be sourced from renewable resources.
Crotonic acid can be produced biologically. For instance, it can be derived from 3-hydroxybutyric acid, a common product of microbial fermentation of carbohydrates. wur.nl
(S)-β-butyrolactone is derived from (S)-3-hydroxybutanoic acid, which is also accessible through biotechnological routes. kcl.ac.uk
The ability to produce these precursors from renewable feedstocks like sugars or cellulose (B213188) offers a more sustainable alternative to fossil fuel-derived pathways. wur.nlnrel.gov This aligns with the broader goal of developing biorefineries that convert biomass into a range of valuable chemicals. wur.nl
Biocatalytic Approaches
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. acs.org While direct biocatalytic synthesis of 3-mercaptobutanoic acid is not widely documented, related enzymatic methods highlight future possibilities.
Research has demonstrated the potential for photo-biocatalytic cascades in the enantioselective synthesis of related 1,3-mercaptoalkanol compounds. kcl.ac.uk Furthermore, enzymes are used extensively in organic synthesis for chemoenzymatic processes, such as the synthesis of chiral amines from ketones or substituted pipecolic acids. epo.orgosti.gov The enzymatic resolution of thioester substrates has also been explored, indicating that enzymes like lipases or esterases could potentially be applied to produce enantiomerically pure derivatives of 3-mercaptobutanoic acid. kcl.ac.uk
The following table summarizes the green chemistry aspects of the discussed synthetic routes.
| Process Conditions | Requires reflux and multiple steps with strong acids/bases. acs.org | Can be performed in water at room temperature. google.com | Optimization for lower energy consumption and use of benign solvents. |
Chemical Reactivity and Reaction Mechanisms of Butanoic Acid, 3 Mercapto
Carboxylic Acid Functional Group Reactivity
The carboxylic acid moiety (-COOH) in butanoic acid, 3-mercapto- is a key site for a variety of chemical transformations, most notably nucleophilic acyl substitution reactions.
Nucleophilic Acyl Substitution Reactions: Esterification and Amidation Pathways
Esterification: Butanoic acid, 3-mercapto- readily undergoes esterification with alcohols in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), to form the corresponding esters. acs.org This reaction proceeds via a nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. To drive the equilibrium towards the ester product, water, a byproduct of the reaction, is typically removed, often by using a Dean-Stark apparatus. acs.org For instance, the reaction with ethanol (B145695) yields ethyl 3-mercaptobutanoate. The synthesis of multifunctional secondary thiols has been achieved through the direct esterification of 3-mercaptobutanoic acid with various polyols like 1,4-butanediol, trimethylolpropane (B17298), and pentaerythritol (B129877). acs.orgacs.org
Amidation: Similar to esterification, the carboxylic acid group can react with primary and secondary amines to form amides. This reaction often requires a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. uobasrah.edu.iq The amine's nitrogen atom acts as the nucleophile, attacking the carbonyl carbon.
Formation of Butanoic Acid, 3-mercapto- Derivatives: Anhydrides and Acyl Halides
Anhydrides: Acid anhydrides of butanoic acid, 3-mercapto- can be prepared, although the reactivity of the thiol group requires careful consideration of reaction conditions. Generally, acid anhydrides are formed by the dehydration of two carboxylic acid molecules, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). uobasrah.edu.iq These anhydrides are more reactive than the parent carboxylic acid but less so than acyl halides. uobasrah.edu.iq
Acyl Halides: The carboxylic acid can be converted to a more reactive acyl halide, such as an acyl chloride. This is typically achieved by reacting butanoic acid, 3-mercapto- with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl halide is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including alcohols and amines, to form esters and amides, respectively. libretexts.orggoogle.com The reaction of an acyl chloride with an alcohol is an irreversible process for ester synthesis. libretexts.org
Thiol Functional Group Reactivity
The thiol group (-SH) is the other key reactive center in butanoic acid, 3-mercapto-, exhibiting nucleophilic character and participating in oxidation-reduction and coordination chemistry.
Nucleophilic Properties and Additions to Unsaturated Systems
The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻). mdpi.com This high nucleophilicity allows it to readily participate in various addition reactions.
One significant reaction is the Michael addition, where the thiol adds to α,β-unsaturated carbonyl compounds. acs.orgmdpi.com For example, the synthesis of 3-mercaptobutanoic acid itself can be achieved via a Michael addition of an isothiouronium salt to crotonic acid. acs.orgacs.org The thiol group can also participate in thiol-epoxy "click" reactions, which involve the nucleophilic ring-opening of an epoxide ring by the thiol. acs.orgacs.org This reaction is often base-catalyzed and is known for its high efficiency and selectivity, yielding β-hydroxythioethers. acs.org
Oxidation-Reduction Chemistry of the Thiol Moiety
The thiol group of butanoic acid, 3-mercapto- can be readily oxidized. A common oxidation reaction involves the formation of a disulfide bond (S-S) between two molecules of the thiol, yielding a dimer. atamankimya.com This process can occur under various oxidizing conditions. Conversely, the disulfide can be reduced back to the thiol using reducing agents. Further oxidation of the thiol can lead to the formation of sulfinic acids. researchgate.net
The redox reactivity of the thiol group makes it an effective reducing agent in various chemical and biochemical processes. atamankimya.com For instance, the electrochemical oxidation of similar mercapto acids has been studied, revealing complex mechanisms involving electron transfers and dimerization of radical intermediates. researchgate.net
Coordination Chemistry and Chelation with Metal Ions
The thiol group, along with the carboxylic acid group, enables butanoic acid, 3-mercapto- to act as a chelating agent, capable of binding to metal ions. atamankimya.comchembk.com The soft nature of the sulfur atom makes it a good ligand for soft metal ions. The ability to form stable complexes with metals is a key feature of its chemical behavior. This property is utilized in applications such as metal corrosion inhibition, where the molecule can form a protective layer on a metal surface. chembk.com The formation of metal-ligand complexes is a fundamental aspect of chelation therapy, where chelating agents are used to bind and remove toxic heavy metals from the body. numberanalytics.com The stability of the formed complexes depends on the metal ion involved. helsinki.fimdpi.com
Intramolecular and Intermolecular Reaction Mechanisms
The thiol and carboxylic acid groups in 3-mercaptobutanoic acid can react with external reagents (intermolecularly) or with each other (intramolecularly), leading to a diverse range of chemical structures.
Intramolecular Reactions: Thiolactone Formation
Under certain conditions, 3-mercaptobutanoic acid can undergo an intramolecular cyclization to form a thiolactone, a cyclic thioester. This reaction typically proceeds via activation of the carboxylic acid group. One proposed mechanism involves the formation of an anhydride (B1165640) intermediate, which is then attacked by the thiol group. This is followed by a rearrangement through a six-membered transition state to yield the more stable five-membered γ-thiolactone. nih.gov The formation of thiolactones is a key reaction, as these cyclic compounds can serve as intermediates in the synthesis of more complex molecules.
Intermolecular Reactions
The thiol group of 3-mercaptobutanoic acid is a potent nucleophile, particularly in its deprotonated thiolate form, and readily participates in several types of intermolecular reactions.
Thiol-Epoxy Reactions: 3-Mercaptobutanoic acid and its derivatives are utilized as hardeners in epoxy resin systems. researchgate.netnih.govacs.orgacs.org The reaction mechanism is a base-catalyzed nucleophilic ring-opening of the epoxide. A base abstracts the acidic proton from the thiol group, generating a highly reactive thiolate anion. This anion then attacks one of the carbon atoms of the epoxy ring, leading to the formation of a β-hydroxythioether. researchgate.net The reaction is often autocatalytic, as the newly formed hydroxyl group can participate in activating other epoxy rings.
Thiol-Ene Reactions: In the presence of a suitable initiator (often radical-based), the thiol group can add across a carbon-carbon double bond (an "ene") in a thiol-ene reaction. This reaction proceeds via a radical chain mechanism. An initiator abstracts the hydrogen atom from the thiol, forming a thiyl radical. This radical then adds to the double bond of the ene, creating a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule, propagating the chain. researchgate.netresearchgate.net The rate of this reaction is influenced by the substitution pattern of the thiol. acs.org
Michael Addition: The synthesis of 3-mercaptobutanoic acid itself is a prime example of an intermolecular Michael addition. In this reaction, a nucleophile (in this case, the sulfur atom from thiourea) adds to an α,β-unsaturated carbonyl compound (crotonic acid). The reaction is typically carried out by first protonating thiourea (B124793) to enhance its reactivity. researchgate.netacs.org
Esterification: The carboxylic acid group of 3-mercaptobutanoic acid can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. This reaction is fundamental to the synthesis of multifunctional thiol hardeners, where 3-mercaptobutanoic acid is reacted with polyols. researchgate.netacs.org
The following table summarizes the key intermolecular reactions of 3-mercaptobutanoic acid:
| Reaction Type | Reactant | Functional Group Involved | Key Mechanistic Step |
| Thiol-Epoxy | Epoxide | Thiol | Nucleophilic attack of thiolate on epoxy ring |
| Thiol-Ene | Alkene | Thiol | Radical addition of thiyl radical to double bond |
| Michael Addition | α,β-Unsaturated Carbonyl | Thiol (as nucleophile) | 1,4-Nucleophilic addition |
| Esterification | Alcohol | Carboxylic Acid | Nucleophilic acyl substitution |
Computational Studies on Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex chemical reactions by modeling reaction pathways and characterizing transition states. While specific computational studies focusing exclusively on 3-mercaptobutanoic acid are not extensively documented in the literature reviewed, the principles from related systems provide significant insight.
Thiol-Ene and Thiol-Epoxy Reactions
DFT studies have been employed to understand the kinetics and mechanisms of thiol-ene and thiol-epoxy polymerizations. For thiol-ene reactions, computational models can predict the influence of initiator structure and thiol substitution on the polymerization rate. acs.org These studies help in understanding the energetics of the radical propagation and chain transfer steps.
In the context of thiol-epoxy reactions, DFT calculations can model the transition states of the nucleophilic attack of the thiolate on the epoxy ring. These calculations can help to determine the activation energy barriers for different reaction pathways, for instance, comparing the catalyzed versus the uncatalyzed reaction, or the reaction at different carbons of an unsymmetrical epoxide.
Intramolecular Cyclization
For intramolecular reactions like the formation of thiolactones, computational methods can be used to model the transition state structures and calculate the associated energy barriers. This allows for a comparison of different potential cyclization pathways, such as the direct attack of the thiol on the protonated carboxylic acid versus the pathway involving an anhydride intermediate. Such studies can rationalize why a particular ring size (e.g., a five-membered thiolactone) is formed preferentially over others.
Transition State Theory
The data obtained from DFT calculations, such as the energies of reactants, products, and transition states, are often used within the framework of Transition State Theory (TST) to calculate theoretical reaction rate constants. TST provides a method to understand the thermodynamic properties of the activated complex at the transition state, such as the enthalpy and entropy of activation. This theoretical approach allows for a deeper, quantitative understanding of the factors controlling the reaction kinetics.
The table below outlines the type of information that can be obtained from computational studies on the reactions of 3-mercaptobutanoic acid:
| Reaction Type | Computational Method | Information Obtained |
| Thiol-Epoxy | DFT | Transition state geometries, activation energy barriers, reaction pathway energetics. |
| Thiol-Ene | DFT | Radical stabilization energies, bond dissociation energies, transition state analysis of propagation and chain transfer steps. |
| Intramolecular Cyclization | DFT | Relative energies of different cyclic structures, transition state structures for ring closure, activation energies for competing pathways. |
Advanced Derivatives and Their Chemical Applications
Polymeric and Oligomeric Thiolated Butanoates
Multifunctional secondary thiol compounds derived from 3-mercaptobutanoic acid (3-MBA) serve as effective hardeners in polymer systems. acs.orgresearchgate.netnih.gov The synthesis of these hardeners involves the direct esterification of 3-MBA with polyols such as 1,4-butanediol, trimethylolpropane (B17298), and pentaerythritol (B129877). acs.orgnih.gov This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and carried out in a solvent like toluene (B28343) to facilitate the removal of water via a Dean-Stark trap. acs.org
A notable challenge in the synthesis of these multifunctional thiols is the formation of byproducts. acs.orgnih.gov For instance, in the synthesis of pentaerythritol tetra(3-mercaptobutylate) (PETMB), uncompleted esterification and the formation of thioester byproducts are common, leading to lower purity of the desired product. acs.org The steric hindrance of the core polyol can also impact the reaction, with higher functionality leading to a greater proportion of incomplete byproducts. acs.org
Table 1: Synthesis of Multifunctional Secondary Thiol Hardeners
| Polyol | Thiol Compound | Catalyst | Solvent | Key Findings |
|---|---|---|---|---|
| 1,4-butanediol | 1,4-butanediol bis(3-mercaptobutylate) (BDMB) | p-TSA | Toluene | High purity product with minimal byproducts. acs.org |
| Trimethylolpropane | Trimethylolpropane tris(3-mercaptobutylate) (TMPMB) | p-TSA | Toluene | Purity of 87.5% with uncompleted and thioester byproducts. nih.gov |
| Pentaerythritol | Pentaerythritol tetra(3-mercaptobutylate) (PETMB) | p-TSA | Toluene | Lower purity (69.3%) due to increased steric hindrance. acs.org |
Multifunctional secondary thiols derived from 3-MBA are utilized as hardeners in thiol-epoxy curing systems. acs.orgresearchgate.netnih.gov The curing process involves a base-catalyzed nucleophilic ring-opening reaction of the epoxide by the thiol, resulting in a β-hydroxythioether linkage. researchgate.netphotopolymer.itnih.gov This reaction can be initiated by a base catalyst, which deprotonates the thiol to form a more reactive thiolate anion. photopolymer.itupc.edu
The reaction kinetics of these systems are influenced by the structure of the thiol hardener. acs.org Secondary thiols, such as those derived from 3-MBA, exhibit slower curing kinetics compared to primary thiols like trimethylolpropane-tris(3-mercaptopropionate). acs.orgnih.gov This reduced reactivity provides a longer pot life for the formulated epoxy resin, which is advantageous for industrial applications. acs.orgresearchgate.netnih.gov The cross-linking mechanism follows a step-growth polymerization process. upc.edu However, factors such as impurities and intramolecular cyclization can lead to deviations from ideal behavior, affecting the gel point conversion and crosslinking density. upc.edu
Differential scanning calorimetry (DSC) is a key technique used to study the curing behavior of these systems, providing data on the onset temperature, peak exothermic temperature, and total reaction enthalpy. acs.orgacs.org The glass transition temperature (Tg) of the cured epoxy increases with the functionality of the secondary thiol hardener. acs.org
Functionalized Butanoic Acid, 3-mercapto- Esters
The synthesis of polyol-based mercaptobutyrates, such as pentaerythritol tetra(3-mercaptobutylate) (PETMB), is typically achieved through the esterification of a polyol with 3-mercaptobutanoic acid. acs.orgvulcanchem.com This reaction is generally catalyzed by an acid, such as methanesulfonic acid or p-toluenesulfonic acid, and is often performed under vacuum at elevated temperatures to drive the reaction by removing water. vulcanchem.com A common method involves reacting pentaerythritol with a slight excess of 3-mercaptobutanoic acid. vulcanchem.com
For example, a representative synthesis involves mixing pentaerythritol, 3-mercaptobutanoic acid, and methanesulfonic acid in a specific molar ratio and heating the mixture to 80–85°C under vacuum for several hours. vulcanchem.com Post-reaction processing includes washing with a basic solution, like sodium carbonate, to neutralize the acid catalyst, followed by vacuum distillation to purify the final product. vulcanchem.com Advances in synthesis have focused on improving the yield and purity of the tetraester, with some methods achieving over 95% tetraester content by using azeotropic solvents to efficiently remove water. vulcanchem.com
Table 2: Synthesis Parameters for Pentaerythritol Tetra(3-mercaptobutylate)
| Parameter | Value | Reference |
|---|---|---|
| Polyol | Pentaerythritol | vulcanchem.com |
| Acid | 3-Mercaptobutanoic Acid | vulcanchem.com |
| Catalyst | Methanesulfonic Acid | vulcanchem.com |
| Molar Ratio (Polyol:Acid:Catalyst) | 1:4.2:0.05 | vulcanchem.com |
| Reaction Temperature | 80–85°C | vulcanchem.com |
| Reaction Time | 6 hours | vulcanchem.com |
| Purity Achieved | ≥99.5% | vulcanchem.com |
Pentaerythritol tetra(3-mercaptobutylate) (PETMB) and similar polyol-based mercaptobutyrates are valuable components in UV-curable formulations for coatings, inks, and adhesives. chemicalbook.comqdrenas.comjingze-chem.com Their multifunctional thiol groups enable rapid crosslinking through thiol-ene click reactions when exposed to UV light in the presence of a photoinitiator. vulcanchem.comnih.gov This rapid curing process forms a densely cross-linked polymer network, which imparts desirable properties to the final product. vulcanchem.com
In UV-curable coatings, the incorporation of PETMB can lead to enhanced scratch resistance and adhesion. vulcanchem.com In the realm of UV-curable inkjet inks, PETMB is a preferred thiol compound, particularly because secondary thiols are known to produce less odor after curing compared to primary thiols. google.comgoogle.com These inks often contain a photoinitiator and polymerizable compounds with ethylenically unsaturated groups encapsulated within polymeric shells. google.com The thiol compound can be present in concentrations ranging from 0.1 to 25% by weight of the total ink formulation. google.com Similarly, in adhesives, these compounds contribute to strong bonding and durability. chemblink.com The versatility of these esters makes them key ingredients in the formulation of high-performance UV-cured materials. chemblink.comigreenhi-tech.com
Heterocyclic Compounds Derived from Butanoic Acid, 3-mercapto-
Butanoic acid, 3-mercapto- serves as a valuable precursor for the synthesis of various heterocyclic compounds due to its bifunctional nature, containing both a carboxylic acid and a thiol group. These functional groups provide reactive sites for cyclization reactions, leading to the formation of stable ring structures with diverse chemical properties.
Synthesis of Substituted Thiazolidinone Derivatives
Thiazolidinones are a class of heterocyclic compounds featuring a five-membered ring with a sulfur atom, a nitrogen atom, and a carbonyl group. The synthesis of 4-thiazolidinone (B1220212) derivatives often involves the cyclocondensation of a mercaptoalkanoic acid with a Schiff base (imine). impactfactor.orghilarispublisher.com In this context, Butanoic acid, 3-mercapto- can be used as the mercaptoalkanoic acid component.
The general synthetic route proceeds in two main steps. First, an appropriate aromatic or aliphatic amine is condensed with an aldehyde to form a Schiff base. Subsequently, the Schiff base is reacted with Butanoic acid, 3-mercapto-, typically in a solvent like dimethylformamide (DMF) or toluene, often with a catalyst such as zinc chloride. jocpr.com The thiol group of the mercapto-butanoic acid attacks the imine carbon, and the carboxylic acid group undergoes cyclization with the nitrogen atom, eliminating a molecule of water to form the thiazolidinone ring. hilarispublisher.com The use of Butanoic acid, 3-mercapto- specifically introduces a methyl group at the 5-position of the resulting thiazolidinone ring, a feature that can influence the molecule's stereochemistry and biological activity.
Table 1: Examples of Potential Thiazolidinone Derivatives from Butanoic acid, 3-mercapto-
| Amine Reactant | Aldehyde Reactant | Resulting 5-methyl-thiazolidinone Derivative |
| Aniline | Benzaldehyde | 2-phenyl-3-phenyl-5-methyl-thiazolidin-4-one |
| p-Toluidine | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-3-(p-tolyl)-5-methyl-thiazolidin-4-one |
| 4-Chloroaniline | 4-Nitrobenzaldehyde | 2-(4-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-thiazolidin-4-one |
| Ethylamine | Acetaldehyde | 2,5-dimethyl-3-ethyl-thiazolidin-4-one |
Formation of Thiol-Containing Triazole and Pyrrole Hybrids
The versatile structure of Butanoic acid, 3-mercapto- also allows for its incorporation into other important heterocyclic systems like triazoles and pyrroles.
Triazole Hybrids: 1,2,4-Triazoles are five-membered rings containing three nitrogen atoms. A common synthetic pathway to functionalized triazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. mdpi.com Butanoic acid, 3-mercapto- can be chemically modified to participate in these reactions. For instance, the carboxylic acid moiety can be converted to a hydrazide. This hydrazide can then react with an isothiocyanate to form a thiosemicarbazide intermediate, which upon base-catalyzed cyclization, would yield a 1,2,4-triazole-3-thiol derivative. The original thiol group from the butanoic acid backbone would be appended to the triazole ring system, creating a bifunctional hybrid molecule. Such structures are of interest in medicinal chemistry and materials science. ukma.edu.uapreprints.org
Pyrrole Hybrids: Pyrroles and their reduced forms, pyrrolidines, are fundamental five-membered nitrogen-containing heterocycles. The thiol group of Butanoic acid, 3-mercapto- can readily participate in Michael addition reactions. For example, reaction with N-substituted maleimides (which contain a pyrrole-2,5-dione core) would lead to the formation of 3-thio-substituted pyrrolidine-2,5-diones. preprints.org In this reaction, the nucleophilic thiol group attacks one of the activated double bond carbons of the maleimide (B117702) ring, yielding a stable thiol-containing pyrrolidine (B122466) hybrid. The carboxylic acid function of the butanoic acid moiety remains available for further functionalization, such as amide bond formation or esterification.
Table 2: Potential Heterocyclic Hybrids from Butanoic acid, 3-mercapto-
| Heterocycle Core | Synthetic Strategy | Resulting Hybrid Structure |
| 1,2,4-Triazole | Conversion to hydrazide, reaction with isothiocyanate, and cyclization | 4-Aryl-5-(1-carboxy-2-propyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| Pyrrolidine-2,5-dione | Michael addition of thiol group to an N-substituted maleimide | 1-Aryl-3-((1-carboxy-2-propyl)thio)pyrrolidine-2,5-dione |
Butanoic Acid, 3-mercapto- in Corrosion Inhibition Mechanisms
The prevention of metal corrosion is a critical industrial challenge, and organic inhibitors are widely used to protect metallic surfaces from aggressive environments. mdpi.com Butanoic acid, 3-mercapto- is identified as an effective corrosion inhibitor, particularly for metals like steel. chembk.comresearchgate.net Its efficacy stems from the presence of multiple heteroatoms (sulfur and oxygen) and functional groups that can strongly adsorb onto the metal surface.
The primary mechanism of corrosion inhibition is the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. ijcsi.pro This process involves the adsorption of the inhibitor molecules, which can occur through two main interactions:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged molecules of the inhibitor.
Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms, forming a coordinate bond. mdpi.com
Table 3: Features of Butanoic acid, 3-mercapto- as a Corrosion Inhibitor
| Feature | Role in Corrosion Inhibition |
| Thiol Group (-SH) | The sulfur atom acts as a soft base, readily forming coordinate bonds with metal surfaces (chemisorption), serving as a primary anchoring point. |
| Carboxyl Group (-COOH) | The oxygen atoms can also coordinate with the metal surface and participate in electrostatic interactions (physisorption). |
| Bidentate Nature | The ability to bind to the surface through both sulfur and oxygen enhances the stability and coverage of the protective film. |
| Alkyl Backbone | Contributes to the formation of a compact, hydrophobic barrier that displaces water and corrosive ions from the metal surface. |
Exploration of Novel Ligands and Metal Complexes Based on Butanoic Acid, 3-mercapto-
The ability of Butanoic acid, 3-mercapto- to chelate metal ions makes it a highly valuable ligand in coordination chemistry. A ligand is a molecule that binds to a central metal atom to form a coordination complex. With its distinct thiol and carboxylic acid functionalities, Butanoic acid, 3-mercapto- can act as a bidentate ligand, binding to a metal ion through both its sulfur and oxygen atoms.
The formation of such complexes typically involves the reaction of a metal salt (e.g., chlorides, sulfates, or acetates of transition metals) with the deprotonated form of the ligand in a suitable solvent. The carboxyl group usually deprotonates to a carboxylate (-COO⁻), and the thiol group can deprotonate to a thiolate (-S⁻), both of which are excellent coordinating agents. This chelation results in the formation of a stable five-membered ring structure involving the metal ion, the sulfur atom, two carbon atoms, and the oxygen atom.
Research into metal complexes with similar mercapto acid ligands has shown that complexation can enhance or modify the properties of both the ligand and the metal. sciepub.comnih.gov For example, tin complexes of ligands containing mercapto groups have demonstrated significant biological activity. sciepub.com The coordination geometry and stability of the complexes depend on the nature of the metal ion, its oxidation state, and the reaction conditions. Metals such as copper(II), nickel(II), cobalt(II), and tin(IV) are known to form stable complexes with sulfur- and oxygen-donating ligands. sciepub.comrsc.org The resulting complexes have potential applications in catalysis, materials science, and as therapeutic agents.
Table 4: Potential Metal Complexes of Butanoic acid, 3-mercapto-
| Metal Ion | Potential Complex Structure | Coordination Mode | Potential Applications |
| Copper(II) | [Cu(3-mercaptobutanoate)₂] | Bidentate (S, O chelation) | Catalysis, Antimicrobial agents |
| Nickel(II) | [Ni(3-mercaptobutanoate)₂(H₂O)₂] | Bidentate (S, O chelation) | Precursor for materials, Catalysis |
| Tin(IV) | [Sn(3-mercaptobutanoate)₄] | Monodentate or Bidentate | Polymer additives, Biocidal agents |
| Zinc(II) | [Zn(3-mercaptobutanoate)₂] | Bidentate (S, O chelation) | Chemical sensors, Luminescent materials |
Advanced Characterization and Analytical Methodologies
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods are fundamental in determining the precise molecular architecture of Butanoic acid, 3-mercapto-. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D Techniques for Structural Confirmation
NMR spectroscopy is a powerful tool for providing a detailed atomic-level map of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Butanoic acid, 3-mercapto-, the chemical shifts (δ) are recorded in parts per million (ppm) using a solvent like deuterated chloroform (B151607) (CDCl₃). nih.gov Key signals include a doublet for the methyl (CH₃) protons, a multiplet for the two methylene (B1212753) (CH₂) protons adjacent to the carbonyl group, and a multiplet for the methine (CH) proton attached to the sulfur atom. nih.gov The thiol (SH) proton also presents a distinct signal. nih.gov
¹H NMR Spectroscopic Data for Butanoic acid, 3-mercapto-
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 1.41 | Doublet (d) | 3H | -CH₃ |
| 1.89 | Doublet (d) | 1H | -SH |
| 2.68 | Multiplet (m) | 2H | -CH₂-C=O |
| 3.38 | Multiplet (m) | 1H | -CH-SH |
Data sourced from a 400 MHz NMR spectrometer with CDCl₃ as the solvent. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The structure of Butanoic acid, 3-mercapto- is confirmed by the presence of four distinct carbon signals. nih.gov The carbonyl carbon of the carboxylic acid appears significantly downfield, while the carbons attached to the sulfur and the methyl group have characteristic chemical shifts. nih.gov
¹³C NMR Spectroscopic Data for Butanoic acid, 3-mercapto-
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| 24.4 | -CH₃ |
| 30.8 | -CH-SH |
| 45.9 | -CH₂-C=O |
| 177.8 | -COOH |
Data sourced from a 100 MHz NMR spectrometer with CDCl₃ as the solvent. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. thermofisher.com In Butanoic acid, 3-mercapto-, the key functional groups are the carboxylic acid and the thiol. The spectrum shows a characteristic strong absorption for the carbonyl (C=O) stretch of the carboxylic acid and a weaker, sharp absorption for the thiol (S-H) stretch. nih.gov The O-H stretch of the carboxylic acid typically appears as a very broad band due to hydrogen bonding. libretexts.org
Characteristic FTIR Absorption Bands for Butanoic acid, 3-mercapto-
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~2540 | Thiol (-SH) | Stretch |
| ~1720 | Carboxylic Acid (C=O) | Stretch |
| 2500 - 3300 | Carboxylic Acid (O-H) | Stretch (Broad) |
Data sourced from analysis using a KBr window. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. mt.com The functional groups in Butanoic acid, 3-mercapto-, namely the carboxylic acid and the thiol, are not strong chromophores. Carboxylic acids typically exhibit a weak absorption band around 210 nm, which corresponds to an n→π* electronic transition of the carbonyl group. libretexts.org This low wavelength and weak absorption make UV-Vis spectroscopy less suitable for detailed qualitative analysis of this specific compound but can be employed for quantitative measurements using the Beer-Lambert law. mt.com
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
GC-MS is a powerful method for separating and identifying volatile compounds. botanyjournals.com Direct analysis of Butanoic acid, 3-mercapto- by GC-MS can be challenging due to its relatively low volatility and potential for thermal degradation. To overcome this, the compound is often derivatized into a more volatile form, such as its methyl ester (methyl 3-mercaptobutanoate). avantiresearch.com
In the mass spectrum of the derivatized compound, the molecular ion peak would confirm the molecular weight. The fragmentation pattern would provide structural clues, with common cleavages occurring at the ester group and adjacent to the sulfur atom. hmdb.ca
Liquid Chromatography-Mass Spectrometry (LC-MS and High-Resolution ESI-MS) for Complex Mixtures
LC-MS is the preferred method for the analysis of non-volatile compounds like Butanoic acid, 3-mercapto- in complex mixtures. acs.org The compound can be readily analyzed using techniques like Electrospray Ionization (ESI) in positive ion mode. Research has shown that under ESI conditions, Butanoic acid, 3-mercapto- is detected as its sodium adduct [M+Na]⁺ at a mass-to-charge ratio (m/z) of 143. nih.govacs.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS), such as ESI combined with an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzer, provides a highly accurate mass measurement. massbank.eu This allows for the unambiguous determination of the elemental formula of the molecular ion, distinguishing it from other compounds with the same nominal mass. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), where the isolated molecular ion is fragmented to produce a characteristic pattern of daughter ions. researchgate.net
Chromatographic Purity and Separation Techniques
The purity and separation of "Butanoic acid, 3-mercapto-" are critical for its application in various fields. Chromatographic techniques are indispensable tools for achieving and verifying the high purity required for its use, for instance, in the synthesis of pharmaceutical intermediates. These methods allow for both the qualitative monitoring of reactions and the quantitative determination of the compound and any impurities.
High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of "Butanoic acid, 3-mercapto-". It is employed to ascertain the purity of the final product and to quantify its concentration in various mixtures. A patent detailing the production of 3-mercaptobutanoic acid confirms its use for analyzing the reaction solution to determine the concentration of the product and the conversion of the starting materials. google.com
Reverse-phase HPLC is a commonly utilized mode for the separation of polar organic compounds like "Butanoic acid, 3-mercapto-". In this technique, a non-polar stationary phase is used with a polar mobile phase. For analogous compounds such as 4-mercaptobutyric acid, a successful separation has been achieved using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.commdpi.com The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
A study on multifunctional secondary thiol hardeners derived from 3-mercaptobutanoic acid utilized HPLC to analyze the purity and byproduct distribution of the synthesized compounds. nih.govacs.org For instance, the analysis of trimethylolpropane (B17298) tris(3-mercaptobutylate), a derivative, was performed using HPLC, and the resulting chromatogram allowed for the identification of the main product and byproducts. nih.govacs.orgresearchgate.net
Table 1: Illustrative HPLC Conditions for Analysis of Mercapto-Carboxylic Acids and Derivatives
| Parameter | Condition | Source |
| Column | Reverse-Phase C18 | mdpi.com |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | mdpi.com |
| Detection | Mass Spectrometry (MS) | nih.govacs.org |
| Application | Purity analysis of 3-mercaptobutanoic acid derivatives | nih.govacs.org |
This table presents a summary of typical conditions and is not an exhaustive list.
Gas Chromatography (GC) for Purity Assessment
Gas Chromatography (GC) is another powerful technique for the analysis of volatile sulfur compounds and can be adapted for the purity assessment of "Butanoic acid, 3-mercapto-", particularly for detecting volatile impurities. The analysis of thiols by GC can be challenging due to their reactivity and potential for poor peak shape. However, specialized techniques and columns have been developed to overcome these issues. ucalgary.ca
In the analysis of related volatile thiols in wine, such as 3-mercaptohexan-1-ol, GC coupled with mass spectrometry (GC-MS) is a standard method. dss.go.thnih.govnih.gov This suggests that with appropriate derivatization to increase volatility and thermal stability, "Butanoic acid, 3-mercapto-" could also be analyzed effectively by GC. Derivatization to an ester, for example, would cap the polar carboxylic acid and thiol groups.
The choice of detector is crucial in the GC analysis of sulfur compounds. A flame photometric detector (FPD) is highly selective for sulfur-containing compounds and can be used for their sensitive detection. ucalgary.ca Alternatively, mass spectrometry provides structural information, aiding in the identification of impurities.
Table 2: General GC Parameters for Volatile Thiol Analysis
| Parameter | Condition | Source |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | dss.go.thnih.gov |
| Application | Analysis of volatile thiols in complex matrices | dss.go.thnih.gov |
| Derivatization | May be required to improve volatility and stability | |
| Detector | Mass Spectrometry (MS) or Flame Photometric Detector (FPD) | ucalgary.canih.gov |
This table provides a general overview and specific conditions would need to be optimized for "Butanoic acid, 3-mercapto-".
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions. wisc.edu In the synthesis of "Butanoic acid, 3-mercapto-" and its derivatives, TLC can be used to track the consumption of starting materials and the formation of the desired product. acs.orgmdpi.com
For instance, in the synthesis of N-mercapto-based H2S donors, TLC with pre-coated silica (B1680970) gel plates was used to monitor the reactions. acs.org Similarly, the synthesis of thiol derivatives for nanotechnology applications was monitored by TLC, with reaction completion being judged by the disappearance of the starting material spot and the appearance of the product spot. mdpi.com
Visualization of the spots on the TLC plate can be achieved using a UV lamp if the compounds are UV-active, or by staining with a suitable reagent. nih.gov For thiol-containing compounds, specific staining agents can be employed for visualization.
Thermal Analysis Techniques
Thermal analysis techniques are essential for characterizing the thermal properties of "Butanoic acid, 3-mercapto-", including its thermal stability and phase behavior. This information is crucial for understanding its behavior during storage, processing, and in its final applications.
Differential Scanning Calorimetry (DSC) for Curing Kinetics and Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is particularly useful for studying the curing reactions of polymers and for determining phase transitions such as melting point and glass transition temperature. mdpi.comrsc.org
A study on the thiol-epoxy curing behavior of multifunctional secondary thiol hardeners derived from 3-mercaptobutanoic acid utilized DSC to evaluate the curing kinetics. nih.govacs.org The DSC thermograms provided information on the curing onset temperature, the exothermic peak temperature, and the total enthalpy of the curing reaction. nih.govacs.org This data is critical for optimizing curing processes in applications like adhesives and coatings.
Table 3: Curing Behavior of a DGEBA-type Epoxy Resin with a Tetra-functional sec-Thiol Hardener Derived from 3-Mercaptobutanoic Acid
| Parameter | Value | Source |
| Curing Onset Temperature (Ti) | 53 °C | nih.gov |
| Exothermic Maximum Peak Temperature (Tp) | 101.5 °C | nih.govacs.org |
| Total Curing Reaction Enthalpy (ΔH) | 425.3 J/g | nih.govacs.org |
Data is for a specific derivative and curing system and serves as an illustrative example.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.educelignis.com It is a fundamental method for determining the thermal stability of a compound. netzsch.com The TGA curve provides information about decomposition temperatures, the composition of the material, and the kinetics of degradation. researchgate.netresearchgate.net
The thermal stability of polymers functionalized with thioglycolic acid, a related mercapto-carboxylic acid, has been studied using TGA. nih.gov These studies showed that the functionalized polymers exhibited different thermal decomposition profiles compared to the initial polymers, indicating the influence of the thiol and carboxylic acid groups on thermal stability. nih.gov For "Butanoic acid, 3-mercapto-", TGA would be used to determine the temperature at which it begins to decompose, which is a critical parameter for its safe handling and storage. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. celignis.com
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a premier, non-destructive analytical technique for investigating the atomic and molecular structure of crystalline materials. mat-cs.com The fundamental principle of XRD is based on the constructive interference of monochromatic X-rays scattered by the electron clouds of atoms arranged in a periodic lattice. numberanalytics.comlibretexts.org This phenomenon is governed by Bragg's Law, which relates the wavelength of the X-rays (λ), the angle of incidence (θ), and the spacing between the atomic planes (d) within the crystal. drawellanalytical.com By systematically measuring the angles and intensities of the diffracted X-rays, a unique diffraction pattern is generated, which serves as a fingerprint for the crystalline solid. libretexts.org
For organic compounds, single-crystal X-ray diffraction (SCXRD) is particularly powerful, providing precise determination of the three-dimensional arrangement of atoms within a molecule, including bond lengths, bond angles, and stereochemistry. numberanalytics.comanton-paar.com This information is crucial for understanding structure-property relationships. The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in the X-ray beam. Computational methods are then used to solve the phase problem and refine the crystal structure model against the experimental data. numberanalytics.com
While extensive searches of crystallographic databases, such as the Cambridge Structural Database (CSD), have been conducted, specific single-crystal X-ray diffraction data for "Butanoic acid, 3-mercapto-" is not publicly available as of this writing. utexas.edupurdue.edu However, to illustrate the type of information obtained from such an analysis, a representative data table for a related organic carboxylic acid derivative is presented below. This example showcases the detailed crystallographic parameters that would be determined if suitable crystals of "Butanoic acid, 3-mercapto-" were analyzed.
Table 1: Example Crystallographic Data for an Organic Acid Derivative
This table presents data for an illustrative compound to demonstrate the output of a single-crystal XRD analysis.
| Parameter | Value |
| Empirical Formula | C₁₁H₁₂ClNO₃ |
| Formula Weight | 241.67 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 24.2349(19) Å |
| b = 4.8027(5) Å | |
| c = 9.7993(7) Å | |
| α = 90° | |
| β = 96.863(7)° | |
| γ = 90° | |
| Volume (V) | 1132.40(17) ų |
| Z (Molecules/Unit Cell) | 4 |
| Density (calculated) | 1.418 g/cm³ |
| Wavelength | Not specified |
| Temperature | Not specified |
| Final R indices [I>2σ(I)] | R1 = 0.067, wR2 = 0.195 |
| Data Source | Illustrative example based on published data. |
Rheological and Mechanical Property Characterization of Derived Materials
"Butanoic acid, 3-mercapto-" serves as a key building block for the synthesis of multifunctional thiol hardeners used in polymer chemistry, particularly for curing epoxy resins. nih.govresearchgate.net The rheological and mechanical properties of the resulting thermoset materials are critical for determining their performance and suitability for various applications, such as adhesives and coatings. mdpi.comupc.edu
Rheological Characterization
Rheology is the study of the flow and deformation of matter. For curing thermosets, rheological analysis is essential for understanding the transition from a liquid resin to a solid, cross-linked network. epitoanyag.org.hutainstruments.com Dynamic mechanical analysis (DMA) is a primary tool used to monitor the evolution of viscoelastic properties during the cure. Key parameters measured include the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response. epitoanyag.org.hu
The curing process of an epoxy resin with a hardener derived from "Butanoic acid, 3-mercapto-" can be tracked by monitoring these moduli over time or as a function of temperature. upc.edu The point at which G' surpasses G'' is often defined as the gel point, indicating the formation of an infinite polymer network. epitoanyag.org.hu Differential Scanning Calorimetry (DSC) is another vital technique used to study curing behavior by measuring the heat flow associated with the exothermic cross-linking reaction. acs.orgtainstruments.com DSC thermograms can determine the onset of cure, the peak exothermic temperature, and the total heat of reaction, providing insights into the reaction kinetics. acs.org For instance, studies on epoxy systems cured with multifunctional secondary thiol hardeners synthesized from "Butanoic acid, 3-mercapto-" show that the reactivity and curing profile are influenced by the functionality of the hardener. acs.orgresearchgate.net
Mechanical Property Characterization
Once the derived material is fully cured, its mechanical properties are evaluated to understand its strength, stiffness, and toughness. Standardized tests, such as those defined by ASTM, are employed to ensure comparability of data. testresources.netpolymerinnovationblog.com
Tensile Testing: This test measures the material's response to being pulled apart. intertek.com It provides crucial data such as tensile strength (the maximum stress the material can withstand before breaking), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility). testresources.netpolymerinnovationblog.com
Flexural Testing: This test evaluates the material's ability to resist bending forces.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about the thermal stability and degradation temperature of the cured polymer. acs.org
Research on epoxy resins cured with hardeners derived from "Butanoic acid, 3-mercapto-" has shown that the final properties of the thermoset are highly dependent on the structure and functionality of the hardener. For example, increasing the functionality of the thiol hardener (from di- to tri- to tetra-functional) has been shown to increase the glass transition temperature (Tg) of the cured epoxy, indicating a more densely cross-linked network. acs.org
Table 2: Thermal and Curing Properties of Epoxy Resins Cured with Multifunctional Secondary Thiol Hardeners Derived from Butanoic acid, 3-mercapto-
This table summarizes key findings from the characterization of epoxy systems cured with hardeners synthesized via esterification of polyols with "Butanoic acid, 3-mercapto-". The data is based on Differential Scanning Calorimetry (DSC) analysis.
| Hardener Type (Derived from) | Functionality | Peak Exothermic Temp. (°C) | Glass Transition Temp. (Tg) of Cured Epoxy (°C) | Degradation Temp. (TGA, 5% loss) (°C) |
| 1,4-Butanediol bis(3-mercaptobutylate) (BDMB) | 2 | 149.2 | 44.9 | 333.9 |
| Trimethylolpropane tris(3-mercaptobutylate) (TMPMB) | 3 | 146.5 | 55.1 | 340.5 |
| Pentaerythritol (B129877) tetra(3-mercaptobutylate) (PETMB) | 4 | 144.7 | 63.7 | 340.2 |
| Data sourced from studies on thiol-epoxy curing systems. acs.org |
Compound Index
Computational Chemistry and Theoretical Studies of Butanoic Acid, 3 Mercapto
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Butanoic acid, 3-mercapto-." These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of the molecule's electronic structure and reactivity.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.orguio.noaps.org It is a workhorse in computational chemistry for predicting molecular properties. uio.no For "Butanoic acid, 3-mercapto-," DFT calculations can provide a detailed understanding of its geometry, stability, and electronic properties.
While specific DFT studies exclusively focused on "Butanoic acid, 3-mercapto-" are not extensively available in the reviewed literature, the principles of DFT allow for the theoretical calculation of key parameters. Such calculations would typically involve geometry optimization to find the most stable conformation of the molecule, followed by the calculation of electronic properties such as total energy, dipole moment, and the distribution of electron density. These calculations can predict the molecule's stability and provide insights into its reactivity. arxiv.orgresearchgate.net For instance, DFT can be used to model the interaction of this molecule with other chemical species, which is crucial for understanding its behavior in various chemical environments.
HOMO-LUMO Analysis for Frontier Molecular Orbital Interactions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. masterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. biomedres.us A smaller HOMO-LUMO gap generally implies higher reactivity. biomedres.us
For "Butanoic acid, 3-mercapto-," the HOMO is expected to be localized around the sulfur atom of the thiol group and the oxygen atoms of the carboxylic acid group, as these are the regions with higher electron density. The LUMO, on the other hand, would likely be distributed over the carbon atoms of the carbonyl group. The interaction between these frontier orbitals governs the molecule's behavior in chemical reactions. masterorganicchemistry.com A detailed analysis of the HOMO-LUMO gap can help in predicting how "Butanoic acid, 3-mercapto-" will interact with other molecules, such as electrophiles and nucleophiles.
| Parameter | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. biomedres.us |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. uni-muenchen.deresearchgate.net Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net
In the case of "Butanoic acid, 3-mercapto-," an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxyl group and the sulfur atom of the thiol group, highlighting these as nucleophilic centers. Conversely, the hydrogen atom of the carboxyl group and the hydrogen atom of the thiol group would exhibit positive potential (blue), indicating them as electrophilic sites. wuxiapptec.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's role in chemical reactions. wuxiapptec.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. wpmucdn.com While specific MD simulation studies on "Butanoic acid, 3-mercapto-" are scarce, studies on structurally similar molecules, such as 3-methyl butanoic acid, can offer valuable insights. For instance, MD simulations have been used to investigate the interaction of 3-methyl butanoic acid with polyethylene (B3416737) terephthalate (B1205515) (PET) fibers, revealing that it possesses a strong interaction with the polymer chain. wpmucdn.com Such studies can help in understanding how "Butanoic acid, 3-mercapto-" might interact with various surfaces and materials.
MD simulations of "Butanoic acid, 3-mercapto-" in different solvents could also elucidate its solvation properties and conformational dynamics. These simulations can provide information on how the molecule behaves in aqueous and non-aqueous environments, which is essential for its application in various fields.
Structure-Activity Relationship (SAR) Investigations through In Silico Approaches
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological or chemical activity. In silico SAR approaches use computational methods to predict the activity of new compounds based on the properties of known molecules. nih.gov For "Butanoic acid, 3-mercapto-," SAR studies could be employed to design derivatives with enhanced properties.
By systematically modifying the structure of "Butanoic acid, 3-mercapto-" in a computational model—for example, by changing the length of the carbon chain or substituting functional groups—it is possible to predict how these changes will affect its properties. This in silico screening can help in identifying promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new functional molecules.
Prediction of Spectroscopic Data and Vibrational Frequencies
Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies from IR spectroscopy. These predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds.
For "Butanoic acid, 3-mercapto-," theoretical calculations can provide predicted ¹H and ¹³C NMR spectra. While experimental data for derivatives exists, predicted spectra for the parent compound are valuable for comparison. acs.orgacs.org For instance, the predicted ¹H NMR spectrum would show characteristic signals for the protons of the methyl, methylene (B1212753), methine, and thiol groups. Similarly, the predicted ¹³C NMR spectrum would display peaks corresponding to the different carbon atoms in the molecule. acs.org
Vibrational frequency calculations can help in assigning the peaks in an experimental IR spectrum. For "Butanoic acid, 3-mercapto-," these calculations would predict the stretching and bending frequencies for the O-H, C=O, C-S, and S-H bonds, among others.
| Spectroscopic Data | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | Signals corresponding to CH₃, CH₂, CH, SH, and OH protons. |
| ¹³C NMR | Resonances for carbonyl, methine, methylene, and methyl carbons. acs.org |
| IR Spectroscopy | Vibrational frequencies for O-H, C=O, C-S, and S-H functional groups. |
Biochemical Pathways and Environmental Transformations of Thiolated Butanoic Acids
Microbial Metabolism Involving Butanoic Acid and its Thiolated Analogues
Biosynthesis Pathways of Thiolated Butanoic Acids in Microorganisms
The biosynthesis of 3-mercaptobutanoic acid, a significant sulfur-containing metabolite, has been identified in the hyperthermophilic methanogen Methanocaldococcus jannaschii. chemicalbook.comnih.govoup.com This discovery unveiled a novel branch of sulfur metabolism, highlighting a previously unknown route for the production of this compound in nature. oup.com The pathway involves several key intermediates and enzymatic reactions.
A non-targeted analysis of thiol-containing compounds in M. jannaschii led to the discovery of 3-mercaptopropionic acid (MPA), along with two previously unreported metabolites: 2-hydroxy-4-mercaptopropionic acid (HMBA) and 4-mercapto-2-oxobutyric acid (MOB). nih.govoup.com Evidence suggests that HMBA and MOB are integral components of the biosynthetic pathway that generates MPA in this organism. nih.govoup.com
The proposed biosynthesis of HMBA is thought to occur from malate (B86768) semialdehyde and hydrogen sulfide (B99878). nih.govoup.com This reaction is analogous to the mechanisms proposed for the biosynthesis of other thiol-containing compounds in methanogens, such as coenzyme M, coenzyme B, and homocysteine, where an aldehyde group is converted to a thiol. nih.govoup.com
Following its formation, HMBA undergoes NAD-dependent oxidation to MOB, a reaction catalyzed by the L-sulfolactate dehydrogenase enzyme, which is encoded by the MJ1425 gene in M. jannaschii. nih.govoup.com Subsequently, HMBA serves as a biosynthetic precursor to MPA in cell extracts of M. jannaschii. nih.govoup.com While the exact final step is still under investigation, it is proposed that HMBA is converted to MPA in a two-step process involving the initial oxidation to MOB, followed by an oxidative decarboxylation to produce the coenzyme-A derivative of MPA. oup.com
This biosynthetic pathway in M. jannaschii is significant as it may contribute to the widespread presence of MPA in marine environments and suggests an important, though not yet fully understood, function for this compound within the organism. nih.govoup.com
Microbial Degradation and Biotransformation Mechanisms
Microorganisms possess a remarkable capacity to metabolize a wide array of chemical compounds, including butanoic acid and its thiolated derivatives. Several bacterial species are known to produce 3-mercaptopropionic acid (MPA) as a metabolite from the degradation of dimethylsulfoniopropionate, methionine, and homocysteine. oup.com
The degradation of butanoic acid itself is carried out by various obligate anaerobic bacteria through fermentation processes. wikipedia.org For instance, certain Clostridium species are well-known producers of butyrate. wikipedia.org The microbial degradation of butanoic acid has been studied in the context of biofilters for treating air emissions from livestock facilities, where bacteria from the phylum Actinobacteria, as well as some Betaproteobacteria, have been identified as active degraders. nih.gov
Regarding the degradation of thiolated butanoic acids, bacterial enzymes homologous to cysteine dioxygenases can oxidize MPA to 3-sulfinopropionic acid. oup.com This reaction is considered the initial step in the catabolism of MPA, ultimately leading to propionyl-CoA. oup.com
The broader context of microbial degradation involves complex interactions within microbial consortia. For example, the degradation of hydrocarbons, which can be structurally diverse, is often more efficient when carried out by a consortium of different bacterial species. mdpi.com This principle of synergistic degradation may also apply to complex thiolated organic acids in various environments. The degradation of complex organic materials like cellulose (B213188) by microbial communities can lead to the production of organic acids, which in turn influences the local chemical environment, such as pH. frontiersin.org This highlights the intricate interplay between microbial metabolism and environmental conditions.
Mammalian Metabolic Pathways Relevant to Thiolated Carboxylic Acids (Excluding Clinical Human Data)
Glutathione (B108866) S-Conjugation and Mercapturic Acid Pathway Formation
Glutathione (GSH) conjugation represents a critical phase II biotransformation pathway for a wide range of xenobiotics, including those containing carboxylic acid moieties. jove.com This process involves the covalent attachment of the tripeptide glutathione (composed of glutamic acid, cysteine, and glycine) to an electrophilic center on the xenobiotic compound. jove.com The reaction is primarily catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs), although it can also occur non-enzymatically. mdpi.comencyclopedia.pub
The nucleophilic thiol group (-SH) of the cysteine residue within glutathione is the key functional group that attacks the electrophilic site on the target molecule. jove.commdpi.com For carboxylic acids, metabolic activation can lead to the formation of reactive acyl-CoA thioesters or acyl-adenylates. nih.gov These intermediates are sufficiently electrophilic to react with the cysteinyl-thiol of GSH, resulting in the formation of an S-acyl-glutathione thioester conjugate. nih.gov
Once formed, the glutathione S-conjugate undergoes further metabolism through the mercapturic acid pathway. jove.commdpi.com This pathway involves the sequential enzymatic cleavage of the glutamyl and glycyl residues from the glutathione moiety. mdpi.com The process is initiated by γ-glutamyltranspeptidase, which removes the γ-glutamyl group. mdpi.comnih.gov The resulting cysteinylglycine (B43971) S-conjugate is then acted upon by a dipeptidase to remove the glycine (B1666218) residue, yielding a cysteine S-conjugate. mdpi.com The final step is the N-acetylation of the cysteine conjugate in the cytosol by N-acetyltransferases, forming the mercapturic acid (an N-acetylcysteine S-conjugate). mdpi.com These mercapturic acids are typically more water-soluble and are readily excreted from the body. jove.com
Enzymatic Biotransformations of Thiolated Compounds
The enzymatic biotransformation of thiolated compounds is a complex process involving various enzymes. Glutathione S-transferases (GSTs) not only catalyze the formation of glutathione conjugates but have also been shown to hydrolyze S-acyl-GSH thioesters. nih.gov
Beyond the initial conjugation, other enzymes play a role in the metabolism of thiolated compounds. For instance, some cysteine S-conjugates can undergo bioactivation through a process called β-elimination, catalyzed by cysteine S-conjugate β-lyases found in the cytosol and mitochondria. mdpi.com This reaction can generate a highly reactive thiol. mdpi.com
In the context of homocysteine S-conjugates, their bioactivation is thought to involve the enzymatic formation of the corresponding 2-oxo acids, followed by a non-enzymatic retro-Michael elimination to produce the reactive metabolite 2-oxo-3-butenoic acid. nih.gov The initial enzymatic step can be catalyzed by enzymes such as L-amino acid oxidase. nih.gov The 2-hydroxy acid analogs of these S-conjugates can also be metabolized by L-2-hydroxy acid oxidase to yield the same reactive 2-oxo acid. nih.gov
Environmental Fate and Degradation Mechanisms
The environmental fate of thiolated butanoic acids is influenced by both biotic and abiotic processes. 3-mercaptopropionic acid (MPA), a related compound, is prevalent in aquatic environments as a result of these transformations. nih.govoup.com
Abiotic degradation pathways can contribute to the formation and transformation of these compounds. For example, MPA can be produced abiotically from the reaction of hydrogen sulfide (H₂S) with acrylate. oup.com
Biotic degradation is a major factor in the environmental fate of these compounds. As previously mentioned, bacteria can degrade MPA, initiating the process with oxidation to 3-sulfinopropionic acid. oup.com The ability of microbial communities to degrade complex organic molecules is well-documented. For instance, the degradation of aromatic hydrocarbons in acidic environments demonstrates the adaptability of microorganisms to break down persistent organic pollutants under challenging conditions. nih.gov The efficiency of degradation is often enhanced by microbial consortia, where different species work synergistically. mdpi.com The degradation of complex polymers like poly(3-hydroxybutyrate) in soil is also a microbially-driven process, with the rate being influenced by environmental factors such as temperature. nih.gov
Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis, Oxidation)
Abiotic degradation involves chemical reactions that occur without the intervention of living organisms. For Butanoic acid, 3-mercapto-, the key pathways include oxidation of the thiol group and potential intramolecular cyclization.
Hydrolysis and Intramolecular Cyclization: While the carboxylic acid and thiol functional groups are generally stable to hydrolysis under typical environmental pH ranges, intramolecular reactions are possible. For the related compound, 4-mercaptobutanoic acid, studies have shown that it can undergo an intramolecular nucleophilic attack by the thiol group on the carboxyl carbon, leading to a reversible cyclization to form a γ-thiolactone. arkat-usa.org The rate of this lactonization is comparable to the rate of ester hydrolysis, especially at acidic pH. arkat-usa.org A similar, though potentially less favorable, reaction could occur for Butanoic acid, 3-mercapto-, which would lead to the formation of a four-membered β-thiolactone ring. Esters of 3-mercaptobutanoic acid can also be released through chemical or enzymatic hydrolysis. google.com
Oxidation: The sulfhydryl (thiol) group is susceptible to oxidation, which represents a primary abiotic degradation route. In environmental settings, this can occur through reaction with dissolved oxygen, metal ions, or other oxidizing species. A common abiotic reaction for thiols is oxidative coupling, which results in the formation of a disulfide. nih.govatamankimya.com In the case of Butanoic acid, 3-mercapto-, this would lead to the formation of its corresponding dimer, 3,3'-dithiodibutanoic acid. Studies on the similar compound 3-mercaptopropionic acid (3-MPA) have demonstrated that its oxidation by agents like hydrogen peroxide is catalyzed by metal ions such as iron (III). researchgate.net
Photolysis: Photolysis, or degradation by light, is another potential abiotic pathway. While specific photolysis studies on Butanoic acid, 3-mercapto- are not widely available, organic molecules can absorb light energy, leading to the cleavage of chemical bonds. For this compound, absorption of sufficient UV radiation could potentially break the carbon-sulfur (C-S) or sulfur-hydrogen (S-H) bonds. The rate and significance of photolysis depend on factors like light intensity, pH, and the presence of other photosensitizing substances in the environment. frontiersin.org
Table 1: Summary of Abiotic Degradation Pathways for Butanoic acid, 3-mercapto-
| Degradation Pathway | Description | Primary Transformation Product(s) | Influencing Factors |
| Oxidation | The thiol group (-SH) is oxidized, often coupling two molecules together. This is a common fate for thiols in oxic environments. nih.govatamankimya.com | 3,3'-dithiodibutanoic acid (disulfide dimer) | Presence of oxygen, metal ions (e.g., Fe³⁺), other oxidizing agents. researchgate.net |
| Hydrolysis / Cyclization | Intramolecular reaction where the thiol group attacks the carboxylic acid group, forming a cyclic thioester. arkat-usa.org | β-thiolactone | pH (more favorable in acidic conditions) |
| Photolysis | Degradation induced by absorption of light energy (UV radiation). | Potential cleavage fragments (bond scission at C-S or S-H) | Light intensity, wavelength, presence of photosensitizers. frontiersin.org |
Biotic Degradation in Environmental Compartments (e.g., Soil, Aquatic Systems)
Biotic degradation, mediated by microorganisms, is a critical process for the removal of organic compounds from the environment. Research indicates that mercaptocarboxylic acids are generally susceptible to microbial breakdown in both soil and aquatic ecosystems. nih.govresearchgate.net
Degradation in Aquatic Systems: In aerobic aquatic environments, Butanoic acid, 3-mercapto- is expected to be biodegradable. researchgate.netresearchgate.net Studies on a range of mercaptocarboxylic acids have shown them to be readily biodegradable in standard tests like the Closed Bottle Test (OECD 301D). nih.govresearchgate.net The closely related compound, 3-mercaptopropionic acid (3-MPA), is prevalent in marine and freshwater environments, originating from both biological and abiotic sources. asm.orgoup.com Its degradation is an integral part of the natural sulfur cycle. chemicalbook.com The rate of biodegradation in aquatic systems like rivers is influenced by the specific microbial community present and environmental factors such as the amount of total organic carbon (TOC). uzh.chacs.org
Degradation in Soil: Microorganisms in soil are capable of utilizing a vast array of organic compounds as energy and carbon sources. Several bacterial strains have been identified that can degrade compounds structurally similar to Butanoic acid, 3-mercapto-. asm.orgresearchgate.net For instance, bacteria capable of using 3,3'-thiodipropionic acid and its cleavage product, 3-MPA, have been isolated from soil. researchgate.net The degradation of these compounds is often rapid once a suitable microbial population is established. The general process of biodegradation in soil involves the enzymatic breakdown of the organic molecule into smaller components that can be funneled into the central metabolic pathways of the microorganisms. mdpi.comnih.govnih.gov
Enzymatic Pathways: The catabolic pathway for Butanoic acid, 3-mercapto- is likely analogous to that elucidated for 3-mercaptopropionic acid in bacteria such as Tetrathiobacter mimigardefordensis and Variovorax paradoxus. asm.orgresearchgate.netresearchgate.net This proposed pathway involves several key enzymatic steps:
Oxygenation: The first step is the oxidation of the thiol group. A specific enzyme, 3-mercaptopropionate (B1240610) dioxygenase, which is a type of thiol dioxygenase, catalyzes the addition of oxygen to the sulfur atom, converting the thiol into a sulfinic acid. researchgate.netoup.comresearchgate.net For Butanoic acid, 3-mercapto-, this would yield 3-sulfinobutanoic acid.
Activation: The resulting sulfinic acid is then activated by attachment to coenzyme A (CoA), a reaction likely catalyzed by a thiokinase. asm.orgresearchgate.net
Desulfination: A putative desulfinase enzyme then cleaves the carbon-sulfur bond, removing the sulfur group in the form of sulfite (B76179) (SO₃²⁻) and yielding a CoA-activated intermediate (e.g., butyryl-CoA). asm.orgresearchgate.net
Central Metabolism: This intermediate can then be readily metabolized through established central biochemical pathways, such as the beta-oxidation pathway or the methylcitric acid cycle, to generate energy and cellular biomass. asm.orgresearchgate.netnih.gov
Table 2: Proposed Biotic Degradation Pathway in Aerobic Environments
| Step | Reaction | Intermediate/Product | Key Enzyme Class | Reference |
| 1 | Oxidation of thiol group | 3-Sulfinobutanoic acid | Thiol Dioxygenase | researchgate.netoup.comresearchgate.net |
| 2 | Activation with Coenzyme A | 3-Sulfinobutanoyl-CoA | Thiokinase / CoA Ligase | asm.orgresearchgate.netnih.gov |
| 3 | Removal of sulfur group | Butyryl-CoA + Sulfite | Desulfinase | asm.orgresearchgate.net |
| 4 | Entry into central metabolism | Acetyl-CoA, etc. | Various metabolic enzymes | asm.orgresearchgate.net |
Emerging Research Directions and Future Perspectives
Development of Novel Enantioselective Synthetic Routes for Butanoic Acid, 3-mercapto-
The synthesis of enantiomerically pure forms of butanoic acid, 3-mercapto- is crucial for its application in pharmaceuticals and other specialized fields. Researchers are actively exploring innovative and efficient enantioselective synthetic strategies to overcome the limitations of traditional methods.
One promising approach involves the asymmetric synthesis from readily available chiral precursors. For instance, enantiomerically pure derivatives of 3-mercaptobutanoic acid have been prepared through the SN2 ring-opening of β-lactones derived from 3-hydroxybutanoic acid. capes.gov.brscispace.com Another strategy utilizes chiral auxiliaries to control the stereochemistry of the reaction. The dynamic resolution of N-methyl pseudoephedrine α-bromo esters in a nucleophilic substitution reaction with a thiol source has been successfully employed for the asymmetric preparation of α-mercapto carboxylic acid derivatives. researchgate.net
Enzymatic catalysis also presents a green and highly selective alternative. Biocatalytic dynamic kinetic resolution of nitrile precursors using nitrilase enzymes is a developing method for the enantioselective synthesis of α-thiocarboxylic acids. researchgate.net Furthermore, metal-catalyzed enantioselective reactions are being investigated. For example, copper-chiral spiro(bisoxazoline) complex-catalyzed carbenoid insertion into S-H bonds and rhodium complexes with chiral spiro phosphoric acid-catalyzed enantioselective S-H insertion reactions show potential for synthesizing chiral 2-sulfanylpropanoic acid. researchgate.net
Advanced Material Science Applications of Butanoic Acid, 3-mercapto- Derivatives
The dual functionality of butanoic acid, 3-mercapto- makes it an excellent candidate for the development of advanced materials with tailored properties. Its derivatives are being explored for a wide range of applications, from nanotechnology to polymer science.
Nanoparticle Functionalization: The thiol group of 3-mercaptobutanoic acid and its derivatives provides a strong anchor for functionalizing the surface of nanoparticles, particularly those made of gold and other noble metals. mdpi.com This functionalization enhances the stability and biocompatibility of nanoparticles, making them suitable for biomedical applications such as drug delivery and bio-imaging. For instance, gold nanoparticles functionalized with 3-mercaptobenzoic acid exhibit a hydrodynamic diameter of 3.1 nm, which is ideal for such applications. The carboxyl group can be further modified to attach specific targeting ligands or therapeutic agents. Research has also explored the use of various mercapto acids, including derivatives of butanoic acid, 3-mercapto-, for the aqueous synthesis of highly luminescent quantum dots (QDs) like CdTe, where the ligand structure influences the optical properties of the QDs. researchgate.netamazonaws.com
Polymer Chemistry: In polymer science, butanoic acid, 3-mercapto- and its derivatives serve as versatile building blocks and modifying agents. They can be used in "click" chemistry reactions, such as thiol-ene polymerizations, to create cross-linked polymeric thermosets with desirable properties like rapid curing and high conversion rates. nih.gov For example, multifunctional secondary thiol hardeners have been synthesized from 3-mercaptobutanoic acid and used in thiol-epoxy curing systems. nih.govacs.orgacs.orgresearchgate.net These systems offer long-term storage stability for formulated epoxy resins, which is promising for industrial applications. acs.org The incorporation of butanoic acid, 3-mercapto- can introduce functionalities that enhance adhesion to metallic surfaces. nih.gov
Below is a table summarizing some advanced material science applications of butanoic acid, 3-mercapto- derivatives:
| Application Area | Specific Use | Key Findings |
| Nanotechnology | Surface functionalization of gold nanoparticles (AuNPs) | Enhanced stability and biocompatibility for drug delivery and imaging. |
| Aqueous synthesis of Quantum Dots (QDs) | Ligand structure influences the optical properties of CdTe QDs. researchgate.netamazonaws.com | |
| Polymer Science | Thiol-epoxy curing systems | Multifunctional secondary thiol hardeners provide long-term storage stability. nih.govacs.orgacs.orgresearchgate.net |
| Thiol-ene "click" chemistry | Creates cross-linked thermosets with rapid curing and high conversion. nih.gov |
Interdisciplinary Research at the Interface of Synthetic Chemistry and Biological Systems
The unique chemical properties of butanoic acid, 3-mercapto- position it at the crossroads of synthetic chemistry and biology. Its ability to interact with biological molecules and participate in biocompatible reactions opens up avenues for interdisciplinary research.
Bioconjugation and Drug Delivery: The thiol and carboxylic acid groups of butanoic acid, 3-mercapto- are ideal for bioconjugation, the process of linking molecules to biological entities. The thiol group can form stable bonds with specific amino acid residues in proteins, while the carboxylic acid can be activated to react with amines. This makes it a valuable linker molecule for attaching drugs, imaging agents, or targeting moieties to proteins, peptides, or other biomolecules. researchgate.net For example, derivatives of mercaptoalkanoic acids have been used to create biodegradable hydrogels for controlled drug delivery. researchgate.net
Chemo-enzymatic Synthesis: The combination of chemical synthesis and enzymatic catalysis, known as chemo-enzymatic synthesis, can leverage the strengths of both approaches. Butanoic acid, 3-mercapto- and its derivatives can serve as substrates or building blocks in these multi-step synthetic pathways. For instance, a synthetic derivative of butanoic acid, 3-mercapto- could be incorporated into a larger molecule using traditional organic chemistry, followed by an enzymatic step to introduce a chiral center or perform a specific modification under mild, aqueous conditions. This approach is particularly useful for the synthesis of complex, biologically active molecules.
Sustainable Chemical Processes and Industrial Scale-Up Considerations
As the demand for specialty chemicals grows, so does the need for sustainable and scalable manufacturing processes. Research into the production of butanoic acid, 3-mercapto- is increasingly focused on green chemistry principles and industrial viability.
Green Synthetic Routes: Efforts are being made to develop more environmentally friendly methods for synthesizing butanoic acid, 3-mercapto-. One approach involves the use of less hazardous reagents and solvents. For example, a less odorous Michael addition pathway using an isothiouronium salt intermediate has been reported for the synthesis of 3-mercaptobutanoic acid from crotonic acid and thiourea (B124793). nih.govacs.orgacs.orgresearchgate.net Another strategy focuses on improving atom economy and reducing waste. The development of catalytic systems, such as using graphene oxide and sodium iodide for the C-H sulfenylation of aromatic compounds with thiols, represents a move towards more sustainable organosulfur compound synthesis. researchgate.net
Industrial Scale-Up: For industrial production, factors such as cost, safety, and efficiency are paramount. Methods for producing β-mercapto carboxylic acids from readily available α,β-unsaturated carboxylic acids in high yields and productivity are being developed. google.com One patented method describes the reaction of crotonic acid with a sulfur source under elevated temperature and pressure to produce 3-mercaptobutanoic acid with high conversion rates. google.com Another patent details a process using hydrogen sulfide (B99878) and a solid acid catalyst. google.com The choice of raw materials is also a key consideration, with a focus on abundant and renewable feedstocks.
The following table highlights some sustainable and scalable approaches for the synthesis of butanoic acid, 3-mercapto-:
| Approach | Description | Key Advantages |
| Michael Addition Pathway | Synthesis from crotonic acid and thiourea via an isothiouronium salt intermediate. nih.govacs.orgacs.orgresearchgate.net | Less odorous, avoids highly toxic reagents. |
| Catalytic C-H Sulfenylation | Use of graphene oxide and NaI as a catalytic system for forming C-S bonds. researchgate.net | Atom-economic, avoids metal catalysts and strong oxidizing agents. |
| High-Yield Production from Unsaturated Acids | Reaction of α,β-unsaturated carboxylic acids with a sulfur source. google.com | Industrially viable, high productivity. |
Computational Design and Discovery of New Functional Molecules Based on the Butanoic Acid, 3-mercapto- Scaffold
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and design of new functional molecules. By leveraging in silico methods, researchers can predict the properties and activities of novel compounds based on the butanoic acid, 3-mercapto- scaffold, thereby guiding synthetic efforts.
In Silico Drug Design: The butanoic acid, 3-mercapto- structure can serve as a fragment or starting point for the computational design of new drug candidates. whiterose.ac.ukscispace.com For example, in silico fragment-based design has been used to identify potent inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. whiterose.ac.ukscispace.com In these studies, a thiol-containing fragment is computationally "docked" into the active site of the enzyme to predict its binding affinity and mode of interaction. whiterose.ac.ukscispace.com This information can then be used to design more potent and selective inhibitors.
Molecular Modeling of Material Properties: Computational methods can also be used to predict the properties of materials derived from butanoic acid, 3-mercapto-. For instance, molecular dynamics simulations can be employed to study the self-assembly of functionalized nanoparticles or the conformational behavior of polymers incorporating this scaffold. These simulations can provide insights into how the chemical structure of the butanoic acid, 3-mercapto- derivative influences the macroscopic properties of the material.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
